(2S,3R)-DEPMPO-Biotin

描述

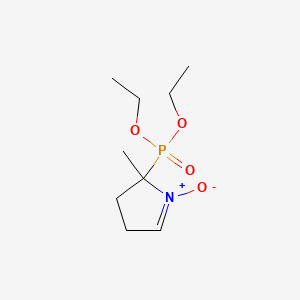

Structure

3D Structure

属性

IUPAC Name |

2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDBZSDRSXFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157230-67-6 | |

| Record name | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of (2S,3R)-DEPMPO-Biotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (2S,3R)-DEPMPO-Biotin, a biotinylated nitrone spin trap. This molecule is of significant interest in biomedical research and drug development for its ability to detect and characterize reactive oxygen species (ROS) and other free radicals. By conjugating the highly stable DEPMPO spin trap with biotin, researchers can leverage the high-affinity interaction between biotin and avidin/streptavidin for the detection, localization, and quantification of radical formation in biological systems. This document outlines a putative synthetic pathway, key chemical properties, and potential applications, supported by structured data and detailed experimental considerations.

Introduction

Reactive oxygen species (ROS) and other free radicals are implicated in a vast array of physiological and pathological processes, including cellular signaling, aging, and the progression of diseases such as cancer, neurodegenerative disorders, and cardiovascular disease. The direct detection of these transient species in biological systems is a significant challenge. Spin trapping, in conjunction with electron paramagnetic resonance (EPR) spectroscopy, is a powerful technique for identifying and characterizing these short-lived radicals.

5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) has emerged as a superior spin trap due to the enhanced stability of its radical adducts compared to more traditional spin traps like DMPO. The biotinylated derivative, this compound, further enhances the utility of DEPMPO by incorporating a biotin moiety. This allows for the affinity-based capture and analysis of the spin-trapped molecules, enabling applications such as the detection of S-nitrosothiols on proteins and the monitoring of biodistribution.[1]

Synthesis of this compound

While the specific, detailed experimental protocol for the synthesis of this compound is not widely published, a putative synthetic route can be constructed based on the work of Chalier, F., et al. (2007) and general principles of organic synthesis. The synthesis involves the coupling of a functionalized DEPMPO derivative with biotin.

Proposed Synthetic Pathway

The synthesis likely proceeds through a multi-step process, beginning with the synthesis of the DEPMPO core, followed by functionalization to introduce a reactive group for biotin conjugation, and finally the coupling reaction with an activated biotin derivative.

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol

The following is a representative, generalized protocol for the biotinylation of a primary amine-functionalized molecule, which can be adapted for the synthesis of this compound, assuming an amine-functionalized DEPMPO intermediate.

Materials:

-

Amine-functionalized (2S,3R)-DEPMPO

-

Biotin-N-hydroxysuccinimide (Biotin-NHS) ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Dissolve the amine-functionalized (2S,3R)-DEPMPO in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Biotin-NHS ester to the solution.

-

Add a base, such as TEA or DIPEA (2-3 equivalents), to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₂N₅O₈PS | [1] |

| Molecular Weight | 591.7 g/mol | [1] |

| CAS Number | 926224-52-1 | [1] |

| Appearance | Solid | |

| Solubility | Ethanol: ~10 mg/mL, Water: ~1 mg/mL | [1] |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C or -80°C for long-term stability |

Spectroscopic Data (Representative)

Detailed, publicly available spectroscopic data for this compound is limited. The following tables provide representative data for the constituent moieties (DEPMPO and Biotin) to aid in characterization.

NMR Spectroscopy

¹H-NMR (Representative Chemical Shifts for Biotin Moiety in DMSO-d₆):

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| NH (ureido) | ~6.4, ~6.3 |

| H-4 | ~4.3 |

| H-3a | ~4.1 |

| CH₂ (side chain) | ~2.8, ~2.6 |

| CH₂ (side chain) | ~2.1 |

| CH₂ (side chain) | ~1.6 - 1.4 |

¹³C-NMR (Representative Chemical Shifts for Biotin Moiety in DMSO-d₆):

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (ureido) | ~162.7 |

| C=O (acid) | ~174.3 |

| C-2 | ~61.1 |

| C-5 | ~59.2 |

| C-4 | ~55.5 |

| C-3a | ~39.9 |

Mass Spectrometry

The expected mass for this compound (C₂₄H₄₂N₅O₈PS) is 591.2597 (monoisotopic). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Chemical Properties and Applications

Spin Trapping and Adduct Stability

This compound functions as a potent spin trap for a variety of free radicals. A key feature of DEPMPO and its derivatives is the significantly enhanced stability of their radical adducts, particularly the superoxide adduct, compared to other nitrone spin traps. This increased persistence allows for longer observation times in EPR experiments and improves the likelihood of detecting low concentrations of radicals.

Affinity Probing

The biotin moiety allows for the specific and high-affinity binding to avidin and streptavidin. This property can be exploited in a variety of experimental workflows.

Caption: Experimental workflow for radical detection using this compound.

This workflow enables the enrichment of radical-adducted proteins or other biomolecules from complex biological samples, facilitating their identification and characterization by techniques such as mass spectrometry or Western blotting (using streptavidin-HRP).

Applications in Drug Development

-

Target Engagement: Assessing the generation of free radicals as a downstream effect of a drug candidate's interaction with its target.

-

Toxicity Screening: Evaluating the potential for drug candidates to induce oxidative stress.

-

Mechanism of Action Studies: Elucidating the role of free radicals in the therapeutic or toxic effects of a compound.

-

Biomarker Discovery: Identifying specific proteins that are targets of radical damage in disease models.

Conclusion

This compound is a versatile and powerful tool for the study of free radicals in biological systems. Its combination of a highly stable spin trap with a high-affinity tag opens up a wide range of experimental possibilities for researchers in academia and the pharmaceutical industry. While detailed synthetic and spectroscopic data remain somewhat proprietary, the information provided in this guide offers a solid foundation for its application in research and development. Further exploration of its utility is likely to yield significant insights into the complex roles of free radicals in health and disease.

References

The Sentinel Moiety: Unveiling the Role of Biotin in DEPMPO Spin Traps

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The detection and characterization of reactive oxygen species (ROS) and other transient radical species are pivotal in understanding the pathophysiology of numerous diseases and in the development of novel therapeutics. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a gold standard for the definitive identification of these ephemeral molecules. Among the arsenal of spin traps, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) has garnered significant attention due to the superior stability of its radical adducts. The strategic incorporation of a biotin moiety into the DEPMPO structure has further revolutionized this technique, transforming it into a powerful tool for the selective isolation, enrichment, and visualization of radical-adducted biomolecules. This guide provides a comprehensive overview of the critical role of the biotin moiety in DEPMPO spin traps, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Core Function: Biotin as a High-Affinity Handle

The primary role of the biotin moiety in DEPMPO spin traps is to function as a high-affinity purification and detection tag. Biotin exhibits an extraordinarily strong and specific non-covalent interaction with avidin and its bacterial analog, streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1]. This robust interaction is leveraged to achieve several key advantages in spin trapping experiments:

-

Affinity Purification and Enrichment: Biotinylated DEPMPO, after trapping a radical species on a biomolecule (e.g., a protein), allows for the selective capture of the entire adduct complex using immobilized avidin or streptavidin resins[2]. This is particularly crucial for the detection of low-abundance protein radicals that would otherwise be undetectable in complex biological matrices[3].

-

Enhanced Detection Sensitivity: By concentrating the spin-trapped biomolecules, the overall sensitivity of subsequent analytical techniques, such as mass spectrometry, is significantly enhanced[3].

-

Cellular and Tissue Visualization: The biotin tag serves as an anchor for fluorescently or enzymatically labeled avidin or streptavidin conjugates, enabling the visualization of the location and distribution of radical adducts within cells and tissues through techniques like fluorescence microscopy and immunohistochemistry[3][4].

-

Reduced Sample Complexity: Affinity purification effectively removes non-biotinylated proteins and other interfering substances from the sample, simplifying downstream analysis and improving the signal-to-noise ratio[3].

Quantitative Data Summary

The following tables summarize key quantitative parameters related to DEPMPO and its derivatives. While direct comparative data for DEPMPO-biotin is limited, the provided information on DEPMPO and a functionally similar modified DEPMPO (Mito-DEPMPO) offers valuable insights into the expected performance.

| Spin Trap Adduct | Half-life (t½) at Room Temperature | Half-life (t½) at 37°C | Reference |

| DEPMPO-OOH | 15.3 min | 8.7 min | [5] |

| Mito-DEPMPO-OOH | 40.4 min | 17.3 min | [5] |

| DMPO-OOH | ~50 s | - | [6] |

Table 1: Comparative Stability of Superoxide Adducts. Mito-DEPMPO, a mitochondria-targeted DEPMPO, demonstrates significantly increased adduct stability compared to the parent DEPMPO. This suggests that modifications to the DEPMPO structure, such as the addition of a biotin moiety with a suitable linker, are unlikely to negatively impact, and may even enhance, adduct stability.

| Spin Trap | Superoxide Trapping Efficiency | Reference |

| DEPMPO | ~65% | [6] |

| DMPO | Traps all superoxide when extrapolated to infinite concentration | [7] |

Table 2: Superoxide Trapping Efficiency. DEPMPO is an efficient spin trap for superoxide. While the trapping efficiency of DEPMPO-biotin has not been directly reported, it is expected to be comparable to that of DEPMPO.

Experimental Protocols

Protocol 1: EPR Spectroscopy for Superoxide Detection using DEPMPO-Biotin

This protocol outlines the general procedure for detecting superoxide radicals using DEPMPO-biotin and EPR spectroscopy.

Materials:

-

DEPMPO-biotin solution (e.g., 100 mM in an appropriate buffer)

-

Sample containing the source of superoxide (e.g., cell suspension, enzyme reaction)

-

EPR spectrometer

-

Flat cell or capillary tube for EPR measurement

-

Phosphate buffer (pH 7.4)

Procedure:

-

Prepare the reaction mixture in a final volume of 200 µL.

-

To an Eppendorf tube, add the sample and phosphate buffer.

-

Add DEPMPO-biotin to a final concentration of 10-50 mM.

-

Initiate the superoxide generation (e.g., by adding a stimulant to cells or a substrate to an enzyme).

-

Immediately vortex the mixture and transfer it to the EPR flat cell or capillary tube.

-

Place the sample in the EPR spectrometer cavity.

-

Record the EPR spectrum. Typical instrument settings are: microwave frequency, ~9.5 GHz; microwave power, 20 mW; modulation amplitude, 1 G; time constant, 0.1 s; scan time, 60 s.

-

Analyze the resulting spectrum for the characteristic signal of the DEPMPO-superoxide adduct (DEPMPO-OOH). The spectrum should exhibit an eight-line pattern[8].

Protocol 2: Affinity Purification of DEPMPO-Biotin Labeled Proteins

This protocol describes the enrichment of proteins that have been adducted with DEPMPO-biotin using streptavidin-coated magnetic beads.

Materials:

-

Cell or tissue lysate containing DEPMPO-biotin adducted proteins

-

Streptavidin-coated magnetic beads

-

Magnetic rack

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Incubate the cell or tissue lysate with DEPMPO-biotin under conditions that promote radical formation.

-

Pre-wash the streptavidin-coated magnetic beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

Add the pre-washed beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Place the tube on the magnetic rack to pellet the beads. Carefully remove and discard the supernatant.

-

Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads using the magnetic rack, and discard the supernatant.

-

To elute the bound proteins, resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature.

-

Pellet the beads with the magnetic rack and carefully transfer the supernatant containing the eluted proteins to a new tube.

-

If using an acidic elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.

-

The enriched protein sample is now ready for downstream analysis, such as Western blotting or mass spectrometry.

Protocol 3: Cellular Imaging of Protein Radicals using DEPMPO-Biotin

This protocol details the visualization of DEPMPO-biotin adducted proteins in cells using a fluorescently labeled streptavidin conjugate.

Materials:

-

Cells cultured on glass coverslips

-

DEPMPO-biotin

-

Stimulant to induce radical formation (e.g., phorbol 12-myristate 13-acetate - PMA)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat the cells with DEPMPO-biotin (e.g., 25 mM) for a suitable duration (e.g., 1 hour) at 37°C.

-

Induce radical formation by adding the stimulant and incubate for the desired time.

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.

-

Incubate the cells with the fluorescently labeled streptavidin solution (e.g., 5 µg/mL in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. The fluorescent signal from the streptavidin conjugate will indicate the location of DEPMPO-biotin adducted proteins[3][9].

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the TNF-α signaling pathway, a key inflammatory cascade known to involve the generation of reactive oxygen species and subsequent protein radical formation. DEPMPO-biotin can be employed to trap these protein radicals, enabling their identification and the elucidation of their role in the signaling process.

Caption: TNF-α signaling pathway highlighting ROS generation and protein radical trapping.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the detection and analysis of protein radicals using DEPMPO-biotin.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. goldbio.com [goldbio.com]

- 3. In vivo Detection of Macromolecule Free Radicals in Mouse Sepsis-Associated Encephalopathy Using a New MRI and Immunospin Trapping Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Imaging of Immuno-Spin Trapped Radicals With Molecular Magnetic Resonance Imaging in a Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Foundational Studies on DEPMPO-Biotin for Free Radical Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies and methodologies surrounding the use of 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO)-Biotin for the detection of free radicals. This biotinylated spin trap offers a powerful tool for identifying and quantifying reactive oxygen species (ROS) and other radical species in biological systems, paving the way for a deeper understanding of oxidative stress-related pathologies and the development of novel therapeutics.

Core Principles of DEPMPO-Biotin in Free Radical Detection

DEPMPO-Biotin is a derivative of the spin trap DEPMPO, which is known for forming relatively stable adducts with a variety of free radicals. The key innovation of DEPMPO-Biotin lies in the incorporation of a biotin moiety, which allows for highly specific and sensitive detection of the resulting radical adducts through the strong and well-characterized biotin-avidin/streptavidin interaction.

The fundamental workflow involves the reaction of the highly reactive, short-lived free radical with DEPMPO-Biotin to form a more stable nitroxide radical adduct. This adduct can then be detected and quantified using various techniques that leverage the biotin tag. This "immuno-spin trapping" approach combines the specificity of spin trapping with the versatility and sensitivity of biotin-based detection methods.[1][2]

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from studies utilizing DEPMPO-Biotin and its analogs for free radical detection. These data highlight the utility of this approach in various experimental settings.

Table 1: Mass Spectrometry Analysis of Biotinylated DMPO Analog Adducts

| Parameter | Value | Reference |

| Spin Trap Analog | Bio-SS-DMPO | [1] |

| Target Protein | Horse Heart Myoglobin | [1] |

| Radical Induction | H₂O₂ | [1] |

| Mass Shift (Δm) | +530 Da | [1] |

| Relative Abundance of Adduct | 15% (compared to unmodified protein) | [1] |

Table 2: In Vitro Fluorescence Detection of Free Radicals using DEPMPO-Biotin

| Cell Line | Condition | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Reference |

| Bv2 Microglial Cells | Control | No DEPMPO-Biotin | ~50 | [2] |

| Bv2 Microglial Cells | ROS-induced | No DEPMPO-Biotin | ~100 | [2] |

| Bv2 Microglial Cells | Control | DEPMPO-Biotin | ~75 | [2] |

| Bv2 Microglial Cells | ROS-induced | DEPMPO-Biotin | ~250 (***p < 0.001) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving DEPMPO-Biotin for the detection of protein and other biomolecule radicals.

Synthesis and Purification of DEPMPO-Biotin

Protocol 3.1.1: General HPLC Purification of Biotin Derivatives

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.05% trifluoroacetic acid). The specific gradient will depend on the hydrophobicity of the DEPMPO-Biotin conjugate.

-

Flow Rate: Typically between 0.5 and 1.5 mL/min.

-

Detection: UV absorbance at a wavelength between 210 and 220 nm.

-

Sample Preparation: Dissolve the crude DEPMPO-Biotin product in the mobile phase and filter before injection.

-

Fraction Collection: Collect fractions corresponding to the major peak and confirm the identity and purity of the product using mass spectrometry.

Spin Trapping of Protein Radicals in Cell Culture

This protocol is adapted from a study using a biotinylated DMPO analog (Bio-SS-DMPO) and can be applied to DEPMPO-Biotin.[1]

Materials:

-

Cultured cells (e.g., RAW 264.7 macrophages)

-

DEPMPO-Biotin

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4%)

-

Methanol

-

Streptavidin-conjugated fluorescent probe (e.g., Alexa Fluor 488)

Procedure:

-

Seed cells in a suitable culture dish and grow to the desired confluency.

-

Treat the cells with a solution of DEPMPO-Biotin in culture medium. The optimal concentration and incubation time should be determined empirically, but a starting point could be in the range of 25 µM for 6 hours at 37°C.[1]

-

Induce free radical formation using a relevant stimulus (e.g., H₂O₂, LPS).

-

Wash the cells thoroughly with PBS to remove excess DEPMPO-Biotin.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with methanol for 5 minutes at room temperature.

-

Incubate the cells with a streptavidin-conjugated fluorescent probe (e.g., 5 µg/mL in PBS) for 1 hour at room temperature to label the biotinylated radical adducts.[1]

-

Wash the cells extensively with PBS.

-

Visualize the fluorescently labeled cells using confocal microscopy.

Western Blotting for Detection of DEPMPO-Biotin Adducts

This protocol outlines the general steps for detecting DEPMPO-Biotin labeled proteins by Western blot.

Materials:

-

Cell or tissue lysate containing DEPMPO-Biotin adducts

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the lysate by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[10]

-

Wash the membrane three times with TBST for 5 minutes each.[10]

-

Incubate the membrane with a diluted solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature. The optimal dilution should be determined empirically, but a typical starting range is 1:5000 to 1:15,000.[10]

-

Wash the membrane three times with TBST for 10 minutes each.[10]

-

Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.[10]

Immunoprecipitation of DEPMPO-Biotin Labeled Proteins

This protocol allows for the enrichment of proteins that have been adducted by DEPMPO-Biotin.

Materials:

-

Cell or tissue lysate containing DEPMPO-Biotin adducts

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash buffer (e.g., RIPA buffer or a buffer compatible with downstream applications)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high-biotin concentration buffer for competitive elution)

Procedure:

-

Pre-clear the lysate by incubating with beads/resin alone to reduce non-specific binding.

-

Add streptavidin-conjugated beads/resin to the pre-cleared lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the biotinylated proteins.

-

Wash the beads/resin extensively with binding/wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads/resin. For mass spectrometry analysis, on-bead digestion can be performed. For Western blotting, elution with SDS-PAGE sample buffer is common.

Signaling Pathways and Experimental Workflows

The use of DEPMPO-Biotin allows for the investigation of the role of free radicals in various cellular signaling pathways. While direct studies utilizing DEPMPO-Biotin in specific pathways like MAPK, NF-κB, and apoptosis are still emerging, the general principle involves stimulating the pathway of interest and using DEPMPO-Biotin to trap and identify the radical species generated.

General Workflow for Investigating Signaling Pathways

The following diagram illustrates a general workflow for studying the involvement of free radicals in a signaling pathway using DEPMPO-Biotin.

Caption: General workflow for detecting radical formation in a signaling pathway using DEPMPO-Biotin.

Investigating the NF-κB Signaling Pathway

Lipopolysaccharide (LPS) is a known activator of the NF-κB pathway, a key regulator of inflammation, and its signaling is associated with the production of reactive oxygen species.[11][12][13][14][15] DEPMPO-Biotin can be used to trap these radicals and identify the proteins that are targeted.

References

- 1. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

- 6. High-throughput Immunoblotting Identifies Biotin-dependent Signaling Proteins in HepG2 Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2021128665A1 - Hplc method for detecting biotin intermediate diamino substance - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 10. fortislife.com [fortislife.com]

- 11. Mitochondrial ROS govern the LPS-induced pro-inflammatory response in microglia cells by regulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

- 13. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anion-exchange HPLC analysis of biotinylated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

(2S,3R)-DEPMPO-Biotin: An In-depth Technical Guide to Studying Oxidative Stress in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The accurate detection and quantification of specific ROS are crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. (2S,3R)-DEPMPO-Biotin is a state-of-the-art chemical probe designed for the sensitive and specific trapping of free radicals in biological systems. This technical guide provides a comprehensive overview of its application, from the underlying chemical principles to detailed experimental protocols and data interpretation.

This compound is a biotinylated derivative of the spin trap 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO). The core DEPMPO structure is a nitrone-based spin trap that reacts with transient free radicals to form more stable nitroxide radical adducts. These adducts can be detected by various methods, including Electron Paramagnetic Resonance (EPR) spectroscopy. A significant advantage of DEPMPO over the more traditional spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is the substantially longer half-life of its radical adducts, which enhances the window for detection.

The key innovation of this compound is the incorporation of a biotin moiety. This feature enables a multimodal detection strategy that leverages the high-affinity interaction between biotin and avidin or streptavidin. This allows for the enrichment of radical-adduct-bearing molecules, typically proteins, from complex biological samples and their subsequent detection through highly sensitive immunological techniques.

Core Principles: Immuno-Spin Trapping

The use of this compound is central to the immuno-spin trapping (IST) technique. This powerful method combines the specificity of spin trapping with the sensitivity of immunoassays.[1] The fundamental workflow involves the following key steps:

-

Spin Trapping: this compound is introduced into a biological system (e.g., cell culture, tissue homogenate) where it reacts with short-lived free radicals to form stable covalent adducts.

-

Biotin-Avidin/Streptavidin Interaction: The biotin tag on the DEPMPO adduct serves as a handle for detection and enrichment. Avidin or streptavidin conjugates, which can be linked to enzymes (e.g., horseradish peroxidase, HRP), fluorophores, or affinity matrices (e.g., beads), are used to bind to the biotinylated adducts.

-

Detection and Quantification: The captured adducts can be visualized and quantified using a variety of standard laboratory techniques, including Western blotting, ELISA, and fluorescence microscopy.

Data Presentation: Quantitative Comparison of Spin Traps

The choice of a spin trap is critical for the successful detection of free radicals. The stability of the resulting radical adduct is a key parameter. While specific half-life data for this compound adducts are not extensively published in a comparative format, data from its parent compound, DEPMPO, and mitochondria-targeted derivatives provide a strong indication of its superior performance compared to DMPO.

| Spin Trap Adduct | Half-life (t½) at Room Temperature | Half-life (t½) at 37°C | Reference |

| DEPMPO-OOH | 15.3 min | 8.7 min | [2] |

| Mito-DEPMPO-OOH * | 40.4 min | 17.3 min | [2] |

| DMPO-OOH | ~1 min | < 1 min | [3] |

| DEPMPO/SO3•− (in vitro with ascorbate) | 7 times more stable than DMPO/SO3•− | Not specified | [4] |

| DEPMPO/SO3•− (in vivo) | 2-4 times more stable than DMPO/SO3•− | Not specified | [4] |

*Mito-DEPMPO is a mitochondria-targeted derivative of DEPMPO. The data suggests that modifications to the DEPMPO structure can further enhance adduct stability. It is reasonable to infer that the biotinylated form retains the enhanced stability characteristic of the DEPMPO core.

Signaling Pathways and Experimental Workflows

Oxidative Stress and the Nrf2 Signaling Pathway

A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.[5][6] this compound can be employed to detect the initial protein radical formation that triggers the activation of this protective pathway.

Caption: Nrf2 signaling pathway in response to oxidative stress.

Experimental Workflow for Immuno-Spin Trapping

The following diagram illustrates a typical workflow for the detection of protein radicals in cultured cells using this compound followed by Western blot analysis.

Caption: Western blot workflow for DEPMPO-Biotin adducts.

Experimental Protocols

Protocol 1: Detection of Protein Radicals in Cultured Cells by Western Blot

This protocol details the detection of protein-(2S,3R)-DEPMPO-Biotin adducts in cultured cells following the induction of oxidative stress.

Materials:

-

This compound (stock solution in ethanol or DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Oxidative stress-inducing agent (e.g., H₂O₂, menadione)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Pre-incubate the cells with this compound (e.g., 10-50 mM) for 30-60 minutes in serum-free medium.

-

Induce oxidative stress by adding the chosen agent (e.g., 100-500 µM H₂O₂) for a specified duration (e.g., 15-60 minutes). Include appropriate controls (no stress, no probe).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer with protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer, e.g., 1:5000 to 1:20,000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using a digital imager or X-ray film.

-

Protocol 2: Fluorescence Microscopy of DEPMPO-Biotin Adducts in Cells

This protocol describes the visualization of the subcellular localization of protein-(2S,3R)-DEPMPO-Biotin adducts.

Materials:

-

This compound

-

Cells grown on glass coverslips or in glass-bottom dishes

-

Oxidative stress-inducing agent

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or ice-cold methanol)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on coverslips to the desired confluency.

-

Treat the cells with this compound and an oxidative stress-inducing agent as described in Protocol 1, Step 1.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Block the cells with blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the streptavidin-fluorophore conjugate (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.

-

Protocol 3: Immunoprecipitation of DEPMPO-Biotin Adducted Proteins

This protocol allows for the enrichment of proteins that have been modified by this compound, which can be useful for subsequent identification by mass spectrometry.

Materials:

-

Cell lysate containing DEPMPO-Biotin adducts (from Protocol 1)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., sample buffer for Western blot, or a buffer compatible with mass spectrometry)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and wash them according to the manufacturer's instructions, typically with lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating it with beads that do not have streptavidin for 30-60 minutes to reduce non-specific binding.

-

Transfer the pre-cleared lysate to a new tube containing the washed streptavidin beads.

-

Incubate for 2 hours to overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).

-

Remove the supernatant (this is the unbound fraction).

-

Wash the beads three to five times with ice-cold wash buffer.

-

-

Elution:

-

Elute the bound proteins from the beads by adding elution buffer and incubating at an appropriate temperature (e.g., boiling for 5-10 minutes for SDS-PAGE sample buffer).

-

Pellet the beads and collect the supernatant containing the enriched DEPMPO-Biotin adducted proteins.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by Western blotting (as in Protocol 1) or prepared for mass spectrometry-based protein identification.

-

Conclusion

This compound is a versatile and powerful tool for the investigation of oxidative stress in a wide range of biological contexts. Its enhanced adduct stability and the flexibility afforded by the biotin tag allow for robust and sensitive detection of free radical formation on biomolecules. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this advanced probe into their studies of redox biology and its role in health and disease. As with any technique, careful optimization of experimental conditions and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible results.

References

- 1. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decay studies of DMPO-spin adducts of free radicals produced by reactions of metmyoglobin and methemoglobin with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Half-life and DNA strand scission products of 2-deoxyribonolactone oxidative DNA damage lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual-Function Probe: A Technical Guide to (2S,3R)-DEPMPO-Biotin in Neurobiological Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress and the resultant damage from free radicals are increasingly implicated in the pathogenesis of a wide range of neurological disorders. The transient and highly reactive nature of these free radicals presents a significant challenge for their detection and characterization. This technical guide provides an in-depth exploration of (2S,3R)-DEPMPO-Biotin, a powerful dual-function molecule designed to overcome these challenges. By combining a highly stable spin trap with a versatile biotin tag, this compound offers a robust platform for the trapping, identification, and quantification of radical species, particularly protein-centered radicals, within complex neurobiological systems. This guide will detail the core principles of its application, present key quantitative data, provide experimental protocols, and visualize the associated biochemical pathways and workflows, empowering researchers to effectively leverage this tool in the pursuit of novel diagnostics and therapeutics for neurological diseases.

Introduction

This compound is a biotinylated derivative of the nitrone spin trap 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO). This molecule is engineered for the specific task of detecting and analyzing free radicals in biological systems. Its utility in neurobiology stems from its ability to trap short-lived, highly reactive radical species, such as reactive oxygen species (ROS) and protein-centered radicals, forming stable adducts that can then be detected and isolated.

The core strength of this compound lies in its bifunctional nature:

-

Spin Trapping: The DEPMPO moiety reacts with unstable free radicals to form a more persistent nitroxide radical adduct. The stability of DEPMPO adducts, particularly with superoxide radicals, is significantly greater than that of adducts formed with other spin traps like DMPO, making it more suitable for biological studies.

-

Biotin Tagging: The covalently linked biotin molecule serves as a high-affinity handle for a variety of downstream applications. The exceptionally strong and specific interaction between biotin and avidin (or streptavidin) allows for the sensitive detection, visualization, and affinity purification of the trapped radical adducts.

This combination of stable radical trapping and versatile purification makes this compound an invaluable tool for elucidating the role of oxidative stress in neuronal function and disease.

Quantitative Data

The efficacy of a spin trap is determined by several key parameters, including the stability of its radical adducts. The following table summarizes available quantitative data for DEPMPO adducts, providing a basis for experimental design.

| Parameter | Radical Species | Value | Conditions | Reference |

| Half-life (t½) | DEPMPO-OOH (superoxide adduct) | 15.3 min | Room Temperature | [1] |

| DEPMPO-OOH (superoxide adduct) | 8.7 min | 37 °C | [1] | |

| Mito-DEPMPO-OOH (mitochondria-targeted) | 40.4 min | Room Temperature | [1] | |

| Mito-DEPMPO-OOH (mitochondria-targeted) | 17.3 min | 37 °C | [1] | |

| DEPMPO-SG (glutathiyl adduct) | More persistent than DMPO-SG | In vitro | [1] |

Applications in Neurobiology

The primary application of this compound in neurobiology is the detection and identification of proteins and other macromolecules that have been subjected to radical-based oxidative damage. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a key pathological feature.

A significant application has been demonstrated in the study of sepsis-associated encephalopathy (SAE) . In a mouse model of SAE, this compound was used to trap macromolecule free radicals in the brain. The biotinylated adducts were then detected in vivo using a targeting MRI probe conjugated to avidin. This innovative approach allowed for the non-invasive visualization of oxidative stress in specific brain regions, including the hippocampus, striatum, and medial cortex.[2][3]

While direct applications of this compound in Alzheimer's and Parkinson's disease are still emerging in the literature, the well-established role of oxidative stress and protein oxidation in these conditions makes it a highly promising tool for future research. The principles of immuno-spin trapping are broadly applicable to these and other neurodegenerative conditions.[4][5]

Experimental Protocols

The following are detailed protocols for the use of this compound in both cultured neuronal cells and brain tissue homogenates.

Protocol 1: Detection of Radical Adducts in Cultured Neuronal Cells (e.g., Microglia)

This protocol is adapted from a study on reactive oxygen species (ROS)-induced microglial cells.[2]

Materials:

-

This compound

-

Cultured neuronal cells (e.g., BV2 microglia)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

ROS inducer (e.g., ROSup, lipopolysaccharide)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Cy3)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells at a suitable density in a multi-well plate or on coverslips and culture under standard conditions.

-

Induce oxidative stress by treating the cells with a ROS inducer according to the manufacturer's protocol or established experimental conditions. For example, treat with 50 µmol/mL of ROSup for 15 minutes.

-

Wash the cells three times with PBS to remove the ROS inducer.

-

-

Spin Trapping:

-

Prepare a working solution of this compound in cell culture medium or PBS. A final concentration of 10 µg per culture dish has been shown to be effective.[2]

-

Add the this compound solution to the cells and incubate for 15 minutes at 37°C.

-

-

Detection of Biotinylated Adducts:

-

Wash the cells three times with PBS to remove any unbound this compound.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, if required for intracellular targets.

-

Block non-specific binding by incubating the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., 1:500 dilution in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Visualization:

-

Counterstain the cell nuclei with DAPI for 10 minutes.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. The fluorescent signal from the labeled streptavidin will indicate the location of the this compound radical adducts.

-

Protocol 2: Western Blot Detection of Biotinylated Proteins in Brain Tissue Homogenates

This is a generalized protocol based on the principles of immuno-spin trapping and western blotting.

Materials:

-

Brain tissue

-

This compound

-

Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization and Spin Trapping:

-

Excise the brain tissue of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer containing a suitable concentration of this compound. The optimal concentration should be empirically determined but can start in the range of 1-10 mM.

-

Incubate the homogenate for a defined period (e.g., 30-60 minutes) at 4°C with gentle rotation to allow for spin trapping.

-

-

Protein Quantification:

-

Centrifuge the homogenate to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a solution of Streptavidin-HRP conjugate (e.g., 1:1000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system. The resulting bands will represent the proteins that were adducted with this compound.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of this compound in neurobiology.

Conclusion

This compound represents a significant advancement in the study of free radical biology in the nervous system. Its enhanced adduct stability and the versatility of the biotin tag provide a powerful combination for researchers investigating the complex role of oxidative stress in neurological health and disease. The methodologies and data presented in this guide offer a framework for the successful application of this tool, from in vitro cell culture systems to in vivo animal models. As our understanding of the intricate mechanisms of neurodegeneration deepens, the ability to precisely detect and identify the molecular targets of oxidative damage will be paramount. This compound is poised to be a key technology in this endeavor, facilitating the discovery of novel biomarkers and the development of targeted therapeutic strategies to combat the devastating impact of neurological disorders.

References

- 1. Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Immuno-Spin Trapping Using DEPMPO-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immuno-spin trapping technique, with a specific focus on the application of the biotinylated spin trap, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide-Biotin (DEPMPO-Biotin). This powerful method enables the detection, visualization, and enrichment of protein and other macromolecular radicals, offering critical insights into the mechanisms of oxidative stress and its role in various physiological and pathological processes.

Core Principles of Immuno-Spin Trapping

Immuno-spin trapping is a highly sensitive technique that merges the principles of electron spin resonance (ESR) spin trapping with the specificity and signal amplification of immunological methods.[1][2][3] The core of this technique lies in the use of a "spin trap," a diamagnetic molecule that reacts with a transient, highly reactive free radical to form a more stable and persistent radical adduct.[4][5] In traditional spin trapping, this new radical adduct is detected by ESR.

However, the adducts can further oxidize to form a stable diamagnetic nitrone adduct.[4][6] Immuno-spin trapping capitalizes on this by using antibodies that specifically recognize the nitrone adduct, thus "tagging" the site of radical formation.[3][6][7] This immunological detection circumvents the need for ESR and provides several advantages, including higher sensitivity and the ability to localize radical formation within cells and tissues.[5]

The most commonly used spin trap for this purpose is 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[1][2][3] The development of antibodies that specifically recognize the DMPO-nitrone adduct has been pivotal to the advancement of immuno-spin trapping.[8]

DEPMPO-Biotin: A Superior Spin Trap for Immuno-Spin Trapping

DEPMPO is a derivative of DMPO that offers a significant advantage: the resulting radical adducts are considerably more stable than those formed with DMPO.[9] This increased stability enhances the detection window for these transient species.

The addition of a biotin moiety to DEPMPO creates DEPMPO-Biotin, a bifunctional molecule that combines the superior spin trapping properties of DEPMPO with the powerful biochemical utility of biotin. Biotin's high-affinity, non-covalent interaction with avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is one of the strongest known in nature.[10][11] This interaction provides a robust and highly specific handle for the detection, purification, and enrichment of biotinylated molecules.[10][11]

The key advantages of using DEPMPO-Biotin include:

-

Enhanced Adduct Stability : DEPMPO forms more persistent radical adducts compared to DMPO, increasing the likelihood of detection.[9]

-

Affinity Purification : The biotin tag allows for the selective enrichment of radical-adducted proteins from complex biological samples using streptavidin-coated beads or columns. This is crucial for identifying low-abundance radical species.[2][11]

-

Versatile Detection : The biotin tag can be detected using streptavidin conjugated to various reporters, such as fluorescent dyes (for microscopy and flow cytometry) or enzymes like horseradish peroxidase (HRP) for Western blotting.[4]

-

Reduced Background : The low abundance of naturally biotinylated proteins in most biological systems minimizes non-specific background signals.[11]

-

High-Stringency Washes : The strength of the biotin-streptavidin interaction permits the use of stringent washing conditions during purification, further reducing background and isolating high-confidence interactors.[11]

Experimental Workflow and Protocols

The following sections outline a general experimental workflow for the use of DEPMPO-Biotin in immuno-spin trapping, from cell culture to detection and analysis.

Experimental Workflow

The overall workflow for immuno-spin trapping with DEPMPO-Biotin can be visualized as follows:

Detailed Experimental Protocols

Protocol 1: In Vitro Spin Trapping and Western Blot Detection

This protocol is adapted from methodologies for biotinylated DMPO analogs and general Western blotting procedures.[2][4]

Materials:

-

DEPMPO-Biotin

-

Cell culture reagents

-

Inducing agent for oxidative stress (e.g., hydrogen peroxide, H₂O₂)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Induce oxidative stress. For example, treat cells with a final concentration of 500 µM H₂O₂.[2]

-

Concurrently, incubate the cells with DEPMPO-Biotin. A starting concentration of 50-100 mM can be used, but should be optimized for the specific cell type and experimental conditions.[2]

-

Incubate for a short period, for instance, 30 seconds to 5 minutes, to trap the initial burst of radicals.[2]

-

Wash the cells with ice-cold PBS to remove excess spin trap and inducing agent.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with streptavidin-HRP (diluted in blocking buffer, typically 1:5,000 to 1:20,000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Protocol 2: Affinity Purification of DEPMPO-Biotin Adducted Proteins

This protocol allows for the enrichment of radical-tagged proteins for subsequent identification by mass spectrometry.[2]

Materials:

-

Cell lysate containing DEPMPO-Biotin adducted proteins

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with varying concentrations of salt and mild detergents)

-

Elution buffer (e.g., high concentration of free biotin, or a buffer that disrupts the biotin-streptavidin interaction)

Procedure:

-

Binding:

-

Incubate the cell lysate with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads multiple times with increasingly stringent wash buffers to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the biotinylated proteins from the beads using an appropriate elution buffer.

-

The eluted proteins can then be prepared for analysis by mass spectrometry to identify the specific proteins that were targeted by free radicals.

-

Quantitative Data Presentation

The following table summarizes representative quantitative data from an in vitro study using DEPMPO-Biotin to detect reactive oxygen species (ROS) in BV2 microglial cells.[1]

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control (No ROS, No DEPMPO-Biotin) | 15.2 | 1.0 |

| DEPMPO-Biotin only | 18.9 | 1.2 |

| ROS induction only | 25.6 | 1.7 |

| ROS induction + DEPMPO-Biotin | 128.4 | 8.4 |

Data adapted from a study on in vitro free radical detection.[1] The fluorescence signal is indicative of the presence of DEPMPO-Biotin adducts, which are detected by a fluorescently labeled avidin probe.

Signaling Pathways and Logical Relationships

Immuno-spin trapping with DEPMPO-Biotin is a powerful tool for investigating the role of protein radicals in signaling pathways. For example, in response to cellular stress, the generation of ROS can lead to the radicalization of specific proteins, which in turn can alter their function and modulate downstream signaling events.

The following diagram illustrates a generalized signaling pathway involving oxidative stress and the detection of a protein radical using DEPMPO-Biotin.

Applications in Drug Development

The ability to specifically detect and identify proteins targeted by radical damage has significant implications for drug development:

-

Mechanism of Action Studies : For drugs that are known to induce or inhibit oxidative stress, immuno-spin trapping can identify the direct protein targets, providing a deeper understanding of the drug's mechanism of action.

-

Toxicity Screening : DEPMPO-Biotin can be used in early-stage drug screening to assess the potential of drug candidates to cause oxidative damage to proteins.

-

Biomarker Discovery : The identification of specific protein radicals in disease models can lead to the discovery of novel biomarkers for disease progression and therapeutic response.

-

Development of Antioxidant Therapies : By understanding which proteins are most susceptible to radical damage, more targeted antioxidant therapies can be developed.

Conclusion

Immuno-spin trapping using DEPMPO-Biotin represents a significant advancement in the study of free radical biology. Its combination of enhanced adduct stability, high-affinity purification, and versatile detection methods provides researchers with a powerful tool to investigate the intricate role of protein radicals in health and disease. This technique is poised to continue to yield valuable insights into the mechanisms of oxidative stress and to aid in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A biotinylated analog of the spin-trap DMPO for the detection of low abundance protein radicals by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immuno-spin trapping analyses of DNA radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fortislife.com [fortislife.com]

- 5. researchgate.net [researchgate.net]

- 6. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of DEPMPO as a spin trapping agent in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,3R)-DEPMPO-Biotin: Characteristics and Methodologies for Researchers

(2S,3R)-DEPMPO-Biotin is a sophisticated chemical probe designed for the detection and analysis of reactive free radicals in biological systems. This biotinylated derivative of the spin trap DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide) combines the radical trapping capabilities of the nitrone core with the high-affinity biotin-avidin recognition system, enabling sensitive detection and purification of radical adducts. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and visual workflows to aid researchers, scientists, and drug development professionals in their understanding and utilization of this powerful tool.

Core Physical and Chemical Characteristics

The fundamental properties of this compound are crucial for its effective application in experimental settings. The following tables summarize its key physical and chemical data.

| Property | Value | Reference |

| CAS Number | 936224-52-1 | [1] |

| Molecular Formula | C24H42N5O8PS | [1] |

| Formula Weight | 591.7 g/mol | [1] |

| Purity | ≥98% | |

| Formulation | A solution in ethanol | [1] |

| Solubility | Ethanol: 10 mg/mlWater: 1 mg/ml | [1] |

| λmax | 202, 241 nm | [1] |

| Chemical Identifier | Value | Reference |

| SMILES | CCOP(=O)(OCC)C1(C)--INVALID-LINK--CC=[N+]1[O-] | [1] |

| InChI | InChI=1S/C24H42N5O8PS/c1-4-36-38(34,37-5-2)24(3)17(11-14-29(24)33)15-35-23(32)26-13-8-12-25-20(30)10-7-6-9-19-21-18(16-39-19)27-22(31)28-21/h14,17-19,21H,4-13,15-16H2,1-3H3,(H,25,30)(H,26,32)(H2,27,28,31)/t17-,18+,19-,21+,24?/m0/s1 | [1] |

| InChI Key | UAQUUBGIOJZAFO-GLZOQUOBSA-N | [1] |

Experimental Protocols

The utility of this compound lies in its application in spin trapping experiments, particularly for the detection of superoxide and other reactive oxygen species (ROS), followed by detection using the biotin tag.

Synthesis of this compound

The synthesis of this compound is based on the functionalization of the DEPMPO core. A general route for creating derivatives of DEPMPO functionalized at the C-4 position has been established, which involves the synthesis of a 4-hydroxymethyl-DEPMPO (4-HMDEPMPO) intermediate from a nitro compound. This intermediate can then be further derivatized to attach the biotin moiety through a suitable linker. The synthesis is a multi-step process that requires expertise in organic chemistry. For a detailed synthetic route, researchers are encouraged to consult the primary literature, such as the work by Chalier et al. in The Journal of Organic Chemistry (2007).

EPR Spin Trapping of Superoxide

This protocol is adapted from established methods for DEPMPO and other spin traps and is suitable for detecting superoxide radicals.

Materials:

-

This compound

-

Phosphate buffer (100 mM, pH 7.4) with 25 µM DTPA (diethylenetriaminepentaacetic acid)

-

Superoxide generating system (e.g., xanthine/xanthine oxidase or hypoxanthine/xanthine oxidase)

-

EPR spectrometer and capillaries

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare the reaction mixture in the phosphate buffer. A typical final concentration for the spin trap is in the range of 10-50 mM.

-

Add the components of the superoxide generating system. For example, for the hypoxanthine/xanthine oxidase system, final concentrations of 0.5 mM hypoxanthine and 0.05 units/ml xanthine oxidase can be used.[2]

-

Initiate the reaction by adding the final component (e.g., xanthine oxidase).

-

Quickly transfer the reaction mixture to an EPR capillary.

-

Acquire the EPR spectrum. The spectrum of the DEPMPO-OOH adduct is characterized by a distinctive eight-line signal.[3]

Immuno-Spin Trapping and Detection of Biotinylated Radical Adducts

This protocol outlines the general steps for trapping protein radicals and subsequently detecting the biotinylated adducts via Western blotting.

Materials:

-

Cells or tissue homogenate

-

This compound

-

Lysis buffer

-

SDS-PAGE reagents and equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

Part 1: Immuno-Spin Trapping

-

Treat cells or tissue with this compound. The concentration and incubation time should be optimized for the specific experimental system.

-

Induce free radical formation (e.g., by treating with a pro-oxidant).

-

Harvest the cells or tissue and prepare a protein lysate using a suitable lysis buffer.

-

Determine the protein concentration of the lysate.

Part 2: Western Blot Detection

-

Separate the proteins from the lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[4]

-

Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature. A starting dilution of 1:20,000 is recommended for Western blotting, though this may require optimization.[5]

-

Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with Tween 20).[4]

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system. The bands on the blot represent proteins that have been adducted by this compound.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

References

Methodological & Application

Application Notes and Protocols for (2S,3R)-DEPMPO-Biotin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-DEPMPO-Biotin is a versatile molecular probe designed for the detection and analysis of reactive oxygen species (ROS) and other free radicals within cellular systems. This biotinylated derivative of the spin trap DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) allows for the covalent trapping of transient free radicals. The incorporated biotin moiety provides a powerful handle for the subsequent detection, purification, and quantification of the resulting radical adducts through the high-affinity interaction with streptavidin conjugates.

These application notes provide detailed protocols for the use of this compound in various cell culture applications, including Western blotting, immunofluorescence microscopy, and flow cytometry.

Data Presentation

Table 1: Quantitative Analysis of ROS Production in Bv2 Microglial Cells using this compound

| Experimental Group | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| 1 | Control (No ROSup, No DEPMPO-Biotin) | 50 | ± 5 |

| 2 | DEPMPO-Biotin only | 60 | ± 7 |

| 3 | ROSup only | 150 | ± 15 |

| 4 | ROSup + DEPMPO-Biotin | 450 | ± 30 |

Data adapted from a study on in vitro free radical detection in Bv2 microglial cells.[1] Cells were pretreated with or without a ROS inducer (ROSup) and then incubated with this compound. Detection was achieved using a fluorescently labeled avidin probe.

Experimental Protocols

Protocol 1: Detection of ROS-Adducted Proteins by Western Blotting

This protocol outlines the detection of proteins that have been modified by free radicals, captured by this compound.

Materials:

-

This compound

-

Cell culture medium

-

ROS-inducing agent (e.g., H₂O₂, menadione, or other stimuli)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

-

Streptavidin-HRP conjugate

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Induce ROS production by treating the cells with a stimulating agent for the desired time. A control group without the inducer should be included.

-

Incubate the cells with this compound (a starting concentration of 50-100 µM is recommended, but should be optimized) for 30-60 minutes at 37°C.

-

-